2-(2-Fluoropyridin-4-yl)propan-1-ol
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Overview
Description
2-(2-Fluoropyridin-4-yl)propan-1-ol is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a hydroxyl group attached to a propyl chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of Selectfluor® as a fluorinating agent .
Industrial Production Methods
Industrial production of 2-(2-Fluoropyridin-4-yl)propan-1-ol may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2-Fluoropyridin-4-yl)propan-2-one, while reduction can produce 2-(2-Fluoropyridin-4-yl)propane .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated pyridine ring can interact with biological molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with molecular targets through the fluorine atom and the hydroxyl group. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the propyl chain and hydroxyl group, making it less versatile in certain applications.
4-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(2-Fluoropyridin-4-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(2-Fluoropyridin-4-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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